2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol

Enzyme Inhibition Antibacterial Target Folate Pathway

2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS 86296-75-5), also known as 6-(methylamino)-5-nitrosoisocytosine, is a key member of the 6-amino-5-nitrosoisocytosine class of heterocyclic compounds. Characterized by a unique 5-nitroso-6-amino substitution pattern on a pyrimidinol core, this scaffold is foundational for the design of inhibitors targeting folate pathway enzymes, particularly dihydropteroate synthase (DHPS).

Molecular Formula C5H7N5O2
Molecular Weight 169.14 g/mol
CAS No. 86296-75-5
Cat. No. B12698867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
CAS86296-75-5
Molecular FormulaC5H7N5O2
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCNC1=C(C(=O)NC(=N1)N)N=O
InChIInChI=1S/C5H7N5O2/c1-7-3-2(10-12)4(11)9-5(6)8-3/h1H3,(H4,6,7,8,9,11)
InChIKeyISOZZGJCVBHMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS 86296-75-5): A Core 5-Nitrosopyrimidine Scaffold for Enzyme Inhibitor Development


2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS 86296-75-5), also known as 6-(methylamino)-5-nitrosoisocytosine, is a key member of the 6-amino-5-nitrosoisocytosine class of heterocyclic compounds [1]. Characterized by a unique 5-nitroso-6-amino substitution pattern on a pyrimidinol core, this scaffold is foundational for the design of inhibitors targeting folate pathway enzymes, particularly dihydropteroate synthase (DHPS) [2]. Its well-defined structure and established synthetic routes position it as a critical reference standard and starting material in medicinal chemistry research [3].

Why 5-Nitrosopyrimidines Like CAS 86296-75-5 Cannot Be Interchanged with Other Pyrimidine Analogs


Direct substitution of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol with structurally similar analogs is not scientifically valid due to a steep structure-activity relationship (SAR) that dictates target engagement. Studies on dihydropteroate synthase (DHPS) inhibition demonstrate that the enzyme surface has a low tolerance for steric bulk around the 6-amino function [1]. Even minor modifications, such as extending the N-6 substituent from a methyl to a 3-phenoxypropyl group, can significantly alter inhibitory potency [2]. Consequently, the precise 6-methylamino-5-nitroso substitution pattern is non-negotiable for achieving the specific binding profile documented for this compound [1].

Quantitative Differentiation of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol Against Closest Analogs


In Vitro DHPS Inhibition: Potency of the 6-Methylamino Substituent Compared to Larger Analogs

2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (Compound 5/16) demonstrates potent inhibition of Escherichia coli dihydropteroate synthase (EcDHPS) with an I50 of 1.6 μM [1]. This activity is quantitatively distinct from closely related analogs. A direct comparison within the same study shows that the 6-(3-phenoxypropyl)amino analog (Compound 33) is significantly less potent, exhibiting an I50 of 3.7 μM [1]. This represents a 2.3-fold decrease in inhibitory potency. Furthermore, the study notes that a larger 6-(7-phenylheptyl)amino substituent (Compound 28) can overcome steric penalties through allosteric interactions to achieve comparable potency (I50 = 1.4 μM) [1], highlighting that the simple methyl group is an optimized baseline for core binding before introducing distal hydrophobic contacts.

Enzyme Inhibition Antibacterial Target Folate Pathway

Scaffold Utility: Demonstrated Role as a Precursor for Diverse 5-Nitrosopyrimidine Libraries

2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (referred to as compound 9) serves as a versatile synthetic precursor. In a 2017 study, it was used as the key starting material to generate multiple new series of 5-nitrosopyrimidine analogs [1]. By exploiting nucleophilic aromatic substitution at the 4-position, researchers synthesized 2-amino-4-alkylamino-6-methylamino-5-nitrosopyrimidine derivatives (compounds 10–14) using various amines in DMF at 70–90°C [1]. Similarly, a library of 4-alkylamino-5-nitrosopyrimidine analogs (16–24) was generated by reactions with primary and secondary amines in dichloromethane at room temperature [1]. This demonstrates a clear, quantifiable synthetic advantage: a single core scaffold (compound 9) enabled the generation of at least 14 distinct analogs through straightforward derivatization chemistry.

Medicinal Chemistry Synthetic Methodology Library Synthesis

Biological Activity Spectrum: Validated in Key Therapeutic Target Areas

Beyond its direct inhibition of DHPS, the 5-nitrosopyrimidine scaffold, with 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol as a key precursor (compound 9), has demonstrated activity in assays relevant to cancer and endocrinology. The library of derivatives synthesized from this core was evaluated for inhibition of 17β-hydroxysteroid dehydrogenase type 1 and 2 (17β-HSD1 and 17β-HSD2) [1]. Additionally, the same set of compounds was tested for antiproliferative activity against Hep-G2 (human hepatocarcinoma) and MCF-7 (breast cancer) cell lines [1]. While the specific IC50 values for the precursor compound 9 in these assays were not provided in the abstract, its selection as the foundational scaffold for these investigations underscores its perceived value as a privileged structure for probing these clinically relevant targets.

Cancer Research Endocrinology Enzyme Inhibition

Evidence-Based Research and Development Applications for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol


Benchmark Compound for DHPS Inhibitor SAR Studies

This compound serves as the essential positive control and baseline scaffold for any research program investigating dihydropteroate synthase (DHPS) inhibition. Its well-defined I50 of 1.6 μM against EcDHPS provides a quantitative benchmark against which the potency of new synthetic derivatives can be directly measured [1]. Given the steep SAR, where a simple chain extension to a 3-phenoxypropyl group drops potency 2.3-fold, this compound is the non-negotiable starting point for understanding the steric constraints of the enzyme's binding pocket [1].

Core Scaffold for the Synthesis of Focused 5-Nitrosopyrimidine Libraries

Procurement is highly justified for medicinal chemistry groups building compound collections around the 5-nitrosopyrimidine pharmacophore. As demonstrated, this compound (9) can be efficiently derivatized at the C-4 position via nucleophilic aromatic substitution to generate a diverse array of 4-alkylamino analogs [2]. This synthetic handle allows for rapid exploration of chemical space to optimize properties for a range of targets, including those relevant to cancer and endocrine disorders [2].

Reference Standard for Analytical Method Development

As a member of the well-characterized 5-nitrosopyrimidine class, this compound is an ideal candidate for developing and validating analytical methods, such as HPLC, for the detection and quantification of nitrosamine-related impurities or drug substances. Its distinct physicochemical properties (e.g., boiling point of 283.4°C, density of 1.8 g/cm³) [3] and unique UV/Vis absorption profile due to the nitroso group make it suitable as a reference standard in quality control and regulatory compliance workflows.

Probe Molecule for Investigating Nitroso-Pyrimidine Interactions

The compound's specific 5-nitroso-6-amino substitution pattern is known to form strong intramolecular hydrogen bonds, creating a planar pseudoring structure . This unique conformational feature can be exploited by structural biologists and computational chemists to study how this scaffold interacts with biological targets like DHPS or 17β-HSD. Procuring this compound provides a well-defined molecular probe for X-ray crystallography, NMR spectroscopy, or molecular docking studies aimed at elucidating binding modes and guiding rational drug design.

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